molecular formula C9H5F7 B1390565 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1099597-63-3

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1390565
CAS No.: 1099597-63-3
M. Wt: 246.12 g/mol
InChI Key: RPHXZCNQXXCLRM-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the benzene ring. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated benzoic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated compounds.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include halogenating agents, strong acids or bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and ability to interact with biological targets.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity, reactivity, and overall stability. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes, depending on the specific application.

Comparison with Similar Compounds

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

    1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and applications.

    1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different physical and chemical properties.

    2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts unique properties and makes it suitable for specialized applications.

Properties

IUPAC Name

1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-3-1-2-6(9(14,15)16)5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXZCNQXXCLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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